molecular formula C14H12FN5O B2743600 N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034542-51-1

N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2743600
CAS RN: 2034542-51-1
M. Wt: 285.282
InChI Key: UKQWILGFESQUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Scientific Research Applications

Pesticidal Activities

One significant application of pyrimidin-4-amine derivatives, which include structures similar to N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, is in the development of new pesticides. Research conducted by Liu et al. (2021) on pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety revealed excellent insecticidal and fungicidal activities against various pests and fungi. This study highlights the potential of such compounds in addressing the need for new pesticides with novel modes of action to combat pesticide resistance (Liu et al., 2021).

HIV Integrase Inhibitors

In the context of pharmaceutical research, compounds structurally related to N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have been studied for their potential as HIV integrase inhibitors. Monteagudo et al. (2007) employed 19F-NMR spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors, illustrating the utility of such compounds in drug discovery programs targeting HIV (Monteagudo et al., 2007).

GPR39 Agonists

Another intriguing application is the identification of kinase inhibitors as novel GPR39 agonists. Sato et al. (2016) discovered that certain kinase inhibitors acted as GPR39 agonists, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This finding expands the understanding of the pharmacological activity of pyrimidin-4-amine derivatives and opens up new avenues for therapeutic intervention (Sato et al., 2016).

Heterocyclic Chemistry

Research on N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate led to the synthesis of methyl 3-fluoroimidazo[1,2-a]pyrimidin-2-carboxylates, further transformed into N-substituted derivatives. This work by Sokolov and Aksinenko (2009) demonstrates the versatility of pyrimidin-4-amine derivatives in synthesizing novel heterocyclic compounds, which could have various applications in medicinal chemistry and materials science (Sokolov & Aksinenko, 2009).

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O/c1-9-19-14(21-20-9)12-7-16-8-18-13(12)17-6-10-3-2-4-11(15)5-10/h2-5,7-8H,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQWILGFESQUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

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